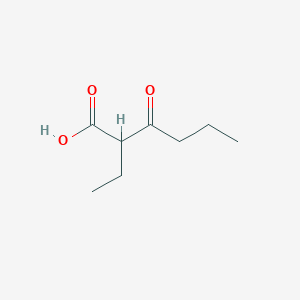
2-Ethyl-3-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-oxohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Studies
Human Metabolism:
2-Ethyl-3-oxohexanoic acid is primarily recognized as a significant metabolite of 2-ethylhexanoic acid (2-EHA), which is associated with the metabolism of certain phthalates. Research indicates that the major catabolic pathway for 2-EHA in humans is through beta-oxidation, leading to the formation of this compound as a dominant urinary metabolite. This finding highlights its role as a biomarker for exposure to 2-EHA-contaminated food sources .
Case Study:
A study conducted on human subjects consuming food contaminated with 2-EHA revealed that the urinary excretion of this compound was substantial, suggesting its utility in assessing human exposure to environmental contaminants derived from plasticizers .
Toxicological Evaluations
Toxicity Assessments:
Toxicological evaluations have been performed to understand the safety profile of this compound. In animal studies, subchronic administration of 2-EHA resulted in liver changes and growth retardation in rats and mice, indicating potential hepatotoxicity at higher doses. The no-observed-effect level (NOEL) was identified at 0.1% in diet formulations .
Findings:
The studies demonstrated that the compound could induce histopathological changes in liver tissues, characterized by hepatocyte hypertrophy and alterations in clinical chemistry parameters such as elevated serum cholesterol levels. These findings underline the importance of monitoring exposure levels to prevent adverse health effects .
Industrial Applications
Potential Uses:
While specific industrial applications of this compound are not extensively documented, its structural characteristics suggest potential roles in chemical synthesis and formulation development. The compound's properties may be advantageous in creating derivatives for use in coatings, plastics, and as intermediates in organic synthesis.
Chemical Properties:
The molecular formula for this compound is C8H14O3, with a molecular weight of approximately 158.20 g/mol. Its physical state is typically a colorless to light yellow liquid at room temperature . Understanding these properties can facilitate its integration into various industrial processes.
Summary Table of Key Findings
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
2-ethyl-3-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)6(4-2)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChIキー |
DKHKWOWKZHBBGV-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C(CC)C(=O)O |
同義語 |
2-ethyl-3-oxohexanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















